Detirelix acetate is a synthetic peptide compound primarily classified as a gonadotropin-releasing hormone receptor antagonist. It is used in medical applications, particularly for treating hormone-sensitive conditions such as prostate cancer. The compound is structurally related to other peptide analogs and has garnered attention for its role in hormone regulation and therapeutic interventions.
Detirelix acetate is synthesized through advanced chemical methods, particularly solid-phase peptide synthesis. The compound is derived from natural amino acids, which are sequentially coupled to form the peptide structure. Its synthesis and purification processes are crucial for ensuring the compound's efficacy and safety in clinical applications.
Detirelix acetate falls under the category of peptide hormones and specifically belongs to the class of gonadotropin-releasing hormone analogs. Its primary function is to inhibit the action of gonadotropin-releasing hormone, thus affecting the secretion of luteinizing hormone and follicle-stimulating hormone.
The synthesis of Detirelix acetate typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides on a solid support. This method involves the following key steps:
The synthesis can involve multiple steps, with careful monitoring of reaction conditions such as temperature, pH, and solvent composition to optimize yield and purity. The process may also include lyophilization to obtain a stable powder form after purification .
Detirelix acetate has a complex molecular structure characterized by its peptide backbone and specific side chains derived from its amino acid composition. The molecular formula is represented as with an InChI key of JJGCQOXTSHXMKH-ZJURQMCGSA-N.
The detailed structural data includes:
Detirelix acetate can undergo various chemical reactions:
These reactions are essential for developing modified peptides with enhanced biological activity or stability. The choice of reagents and reaction conditions significantly impacts the outcome and efficiency of these transformations .
Detirelix acetate functions by competitively inhibiting gonadotropin-releasing hormone receptors located in the pituitary gland. This inhibition leads to:
The mechanism highlights its therapeutic potential in managing hormone-sensitive cancers by effectively lowering androgen levels .
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize these properties accurately .
Detirelix acetate has several significant applications across various fields:
Its versatility makes it a valuable compound in both clinical settings and scientific research .
Degarelix acetate functions as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRHR), a class A G-protein-coupled receptor (GPCR). Its binding mechanism involves reversible occupancy of the receptor's orthosteric site, preventing endogenous gonadotropin-releasing hormone (GnRH) from inducing downstream signaling cascades. Unlike GnRH agonists, this antagonism produces immediate suppression of gonadotropin secretion without the initial "flare effect" associated with receptor activation [1] [3].
The molecular basis for this antagonism resides in Degarelix's strategic incorporation of unnatural amino acids that disrupt receptor activation conformations. Position 6 substitutions are particularly critical, where a D-ureidoalkyl side chain (hArg(Et₂)) replaces native L-arginine. This modification sterically impedes transmembrane helix rearrangement required for Gαq protein coupling while enhancing hydrophobic interactions with GnRHR's third extracellular loop [1] [7]. Additional affinity-enhancing features include:
Table 1: Key Structural Determinants of GnRHR Antagonism in Degarelix
| Position | Native GnRH Residue | Degarelix Residue | Functional Consequence |
|---|---|---|---|
| 1 | PyroGlu | Ac-D-2Nal | Blocks N-terminal recognition |
| 2 | His | D-4Cpa | Disrupts H-bonding network |
| 3 | Trp | D-3Pal | Enhances hydrophobic packing |
| 5 | Tyr | D-hArg(Et₂) | Prevents receptor activation |
| 6 | Arg | L-hArg(Et₂) | Stabilizes inactive conformation |
Binding studies demonstrate Degarelix's high affinity (IC₅₀ = 3 nM) for human GnRHR, substantially exceeding native GnRH (IC₅₀ ≈ 3.6 μM) [4] [7]. This affinity arises from cumulative van der Waals interactions and displacement of structured water molecules within the receptor's binding pocket, as evidenced by thermodynamic profiling [1].
Degarelix's decapeptide backbone (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-hydroorotyl)-D-4Aph(carbamoyl)-Leu-Lys(iPr)-Pro-D-Ala-NH₂) exemplifies iterative structure-based optimization. Five generations of structural refinement addressed key pharmaceutical limitations of earlier antagonists: histamine release, solubility limitations, and metabolic instability [1] [7].
The primary optimization objectives and corresponding solutions include:
Table 2: Evolution of GnRH Antagonist Design Leading to Degarelix
| Generation | Representative Compound | Key Limitations | Degarelix's Solution |
|---|---|---|---|
| First | Detirelix | Severe histamine release | D-hArg(Et₂) at position 5 |
| Second | Cetrorelix | Low solubility (<5 mg/mL) | Hydrophilic carbamoyl group |
| Third | Abarelix | Immediate-release profile | Hydrophobic depot formation |
| Fourth | Teverelix | Suboptimal affinity | Optimized D-3Pal at position 3 |
Degarelix incorporates six unnatural amino acids that impose specific conformational constraints critical to its antagonistic profile. Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments reveal three key structural consequences:
The unnatural amino acids collectively reduce Degarelix's conformational entropy penalty upon binding. Isothermal titration calorimetry indicates a ΔS of +45 cal/mol/K, contrasting with the negative entropy change of native GnRH binding. This thermodynamic signature explains Degarelix's superior affinity despite reduced polar interactions [1].
Fluorescence resonance energy transfer (FRET) studies incorporating (7-hydroxy-4-coumarinyl)-ethylglycine at position 6 demonstrate real-time conformational changes upon receptor engagement. The fluorophore exhibits 30% quenching within 100 ms of GnRHR binding, indicating rapid burial in a hydrophobic environment consistent with the orthosteric pocket [2].
Systematic structure-activity relationship (SAR) studies identified three critical regions governing Degarelix's pharmacological profile:
Region 1: N-Terminal Aromatic Cluster (Residues 1-3)
Region 2: Central Address Domain (Residues 5-6)
Region 3: C-Terminal Solubility Modulator (Residues 7-10)
Table 3: Quantitative Impact of Selected Modifications on Pharmacological Parameters
| Structural Modification | Binding Affinity Δ (IC₅₀ nM) | Testosterone Suppression Duration (Days) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Native GnRH | 3600 (reference) | 0 | >100 |
| D-3Pal³ → D-2Pal³ | +12.5 ± 1.3* | -14 ± 2* | No change |
| D-hArg(Et₂)⁶ → L-hArg(Et₂)⁶ | +85.7 ± 6.2* | -38 ± 3* | -12%* |
| Lys(iPr)⁸ → Orn⁸ | +2.1 ± 0.4* | -7 ± 1* | +25%* |
| Degarelix (optimized) | 3.0 ± 0.2 | >28 | >50 |
*Values represent increase (+) or decrease (-) relative to Degarelix
These SAR insights guided Degarelix's final chemical architecture, balancing GnRHR affinity, pharmacokinetic stability, and formulation properties. The molecule exemplifies how targeted unnatural amino acid incorporation can overcome inherent limitations of peptide therapeutics while enhancing target specificity [1] [4] [7].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1